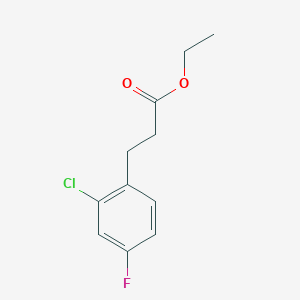

Ethyl 3-(2-chloro-4-fluorophenyl)propanoate

Description

Ethyl 3-(2-chloro-4-fluorophenyl)propanoate (CAS: 377083-93-7) is an ester derivative featuring a propanoate backbone substituted with a 2-chloro-4-fluorophenyl group. This compound is commercially available and listed in chemical catalogs such as ABChem (Product Code: AB23728) .

Properties

CAS No. |

377083-93-7 |

|---|---|

Molecular Formula |

C11H12ClFO2 |

Molecular Weight |

230.66 g/mol |

IUPAC Name |

ethyl 3-(2-chloro-4-fluorophenyl)propanoate |

InChI |

InChI=1S/C11H12ClFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3 |

InChI Key |

KMWWHGUCVBDFFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester typically involves the esterification of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the production of a high-quality product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: 3-(2-Chloro-4-fluoro-phenyl)-propionic acid.

Reduction: 3-(2-Chloro-4-fluoro-phenyl)-propanol.

Substitution: Various substituted phenylpropionic acid esters depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as intermediates in the synthesis of anti-inflammatory and analgesic drugs.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes such as inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 3-(3-Chloro-2,4-Difluorophenyl)Propanoate

- CAS: Not provided.

- Molecular Formula : C₁₁H₁₁ClF₂O₂.

- Molar Mass : 248.65 g/mol.

- Key Differences : This analog features additional fluorine substitution at the 2- and 4-positions of the aromatic ring, alongside chlorine at the 3-position. The increased halogenation likely enhances electronegativity and lipophilicity compared to the target compound. Such modifications could influence binding affinity in medicinal chemistry applications .

Ethyl 3-(2-Fluoro-4-Methoxyphenyl)Propanoate

- CAS : 691904-77-5.

- Molecular Formula : C₁₂H₁₄FO₃.

- Key Differences: Replacing chlorine with a methoxy group alters electronic and steric properties. Safety data indicate this compound is handled as a pure substance (100% concentration), suggesting industrial-scale use .

Functional Group Modifications on the Propanoate Chain

Ethyl 3-(2-Chloro-4-Fluorophenyl)-3-Oxopropanoate

- CAS : 951784-80-7.

- Molecular Formula : C₁₂H₁₁ClFO₃.

- Key Differences : The presence of a ketone (oxo) group at the 3-position introduces a reactive site for nucleophilic addition or condensation reactions. This structural feature distinguishes it from the target compound, which lacks a carbonyl group, and may expand its utility in synthesizing heterocyclic compounds .

Ethyl 2-Amino-3-(4-Chloro-3-Fluorophenyl)-3-Hydroxypropanoate

- CAS : 1498207-35-4.

- Molecular Formula: C₁₁H₁₃ClFNO₃.

- Key Differences: The addition of amino and hydroxy groups increases polarity and hydrogen-bonding capacity, making this derivative more suitable for biological applications. Such modifications are common in drug design to enhance solubility or target specificity .

Chain Length Variations

Ethyl 4-(2-Chloro-4-Fluorophenyl)Butanoate

- CAS: Not available.

- Molecular Formula : C₁₃H₁₅ClFO₂.

- Key Differences: Extending the carbon chain from propanoate to butanoate increases molecular weight and hydrophobicity. Longer chains may improve membrane permeability in bioactive compounds but could reduce metabolic stability .

Aroma-Active Analogs

Ethyl 3-(Methylthio)Propanoate

- CAS: Not provided.

- Key Differences : This compound, identified in pineapple pulp and core, replaces the chloro-fluorophenyl group with a methylthio (-SCH₃) moiety. It contributes significantly to pineapple aroma, with odor activity values (OAVs) of 91.21 µg·kg⁻¹ in pulp and 42.67 µg·kg⁻¹ in core . Unlike halogenated analogs, its application is primarily in flavor and fragrance industries.

Research Findings and Implications

- Halogenation Effects : Chlorine and fluorine substituents enhance metabolic stability and binding interactions in drug design. For example, fluorination is a common strategy to modulate bioavailability .

- Functional Group Reactivity: The ketone in ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate enables participation in Knoevenagel or Aldol condensations, useful in heterocyclic synthesis .

- Biological Activity: Amino- and hydroxy-substituted derivatives (e.g., ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate) are prioritized in antimicrobial studies due to their polar functional groups .

Biological Activity

Ethyl 3-(2-chloro-4-fluorophenyl)propanoate, also known under various identifiers including CAS number 951784-80-8, is an organic compound characterized by a propanoate structure and a phenyl ring substituted with chlorine and fluorine atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

The primary target for this compound is Toll-Like Receptor 4 (TLR4) . This receptor plays a crucial role in the immune system by mediating the response to pathogens. The compound acts by blocking TLR4 signaling, which leads to the suppression of cytokine production, thereby modulating inflammatory responses. This mechanism is particularly relevant in conditions where excessive inflammation is detrimental, such as autoimmune diseases and chronic inflammatory conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Comparative studies with other fluorinated compounds suggest that the presence of fluorine enhances its lipophilicity and cellular uptake, contributing to its antimicrobial potency .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Research indicates that it can significantly reduce the levels of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in treating inflammatory diseases. The ability to modulate TLR4 signaling pathways positions it as a candidate for further development in anti-inflammatory therapies .

Case Studies

- In Vivo Studies : In animal models of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers compared to control groups. These findings support its potential use as an anti-inflammatory agent.

- Cell Culture Experiments : In vitro assays demonstrated that this compound effectively inhibited the proliferation of several pathogenic bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a novel antimicrobial agent .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.